molecular formula C18H24N2O3 B5600501 (3R*,4R*)-1-(1,3-benzoxazol-2-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-1-(1,3-benzoxazol-2-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No. B5600501
M. Wt: 316.4 g/mol
InChI Key: SMKDULQBYLCBKY-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-1-(1,3-benzoxazol-2-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.17869263 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study explored the metabolism of a serotonin-4 receptor partial agonist, closely related to the compound of interest, focusing on its transformation into two metabolites in human subjects. This research highlights the complexities of drug metabolism, where in vitro predictions may not always align with in vivo outcomes, underscoring the importance of thorough pharmacokinetic modeling in drug development (Obach et al., 2018). Another study delves into the identification of a pharmacologically active cyclized oxazolidine metabolite of a similar compound, underscoring the significance of understanding metabolite profiles for therapeutic efficacy and safety (Sawant-Basak et al., 2013).

Molecular Structure Analysis

Research on molecular structure and vibrational spectra of a molecule closely resembling the compound of interest, using density functional theory and Hartree–Fock calculations, provides insights into the fundamental properties that can influence drug design and synthesis (Taşal et al., 2009). Such studies are crucial for understanding the interactions at the molecular level that determine drug behavior and efficacy.

Synthesis and Chemical Reactions

The synthesis of piperidine derivatives, including those related to the compound , has been explored to extend the library of compounds with potential biological activities. For example, the synthesis of (1H-Azol-1-yl)piperidines through arylation and subsequent reduction offers a pathway to novel compounds with varied biological functions (Shevchuk et al., 2012).

properties

IUPAC Name

(3R,4R)-1-(1,3-benzoxazol-2-yl)-3-methyl-4-(oxan-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-12-20(17-19-15-4-2-3-5-16(15)23-17)9-8-18(13,21)14-6-10-22-11-7-14/h2-5,13-14,21H,6-12H2,1H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKDULQBYLCBKY-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.